GlyT1 Inhibitory Potency Comparison: Target Compound vs. Bitopertin
The target compound is reported to act as an inhibitor of the glycine transporter type 1 (GlyT1), a mechanism shared with the clinically investigated agent Bitopertin (RG1678) . However, no quantitative IC50 value for this specific compound has been identified in peer-reviewed literature or public databases. In contrast, Bitopertin demonstrates a robust inhibitory potency (human GlyT1b IC50 approximately 25 nM) . Without a publicly available IC50 for 1-(4-methanesulfonylbenzoyl)-4-phenylpiperazine, a direct potency comparison cannot be made. This represents a critical data gap for selection.
| Evidence Dimension | GlyT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Reported GlyT1 inhibitor, but no quantitative IC50 available in accessible primary sources |
| Comparator Or Baseline | Bitopertin (RG1678): human GlyT1b IC50 = 25 nM |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | In vitro GlyT1 inhibition assay (human GlyT1b expressed in CHO cells for Bitopertin) |
Why This Matters
Without quantitative potency data, users cannot rationally select this compound over well-characterized GlyT1 inhibitors like Bitopertin for functional assays.
